2-(cyclopentylsulfanyl)-4-methoxybenzoic acid

Description

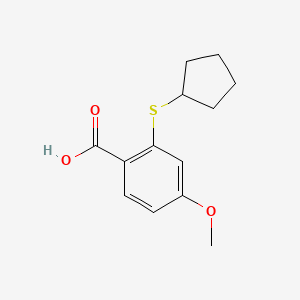

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylsulfanyl-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-16-9-6-7-11(13(14)15)12(8-9)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWXZIBDHVLZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)SC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for 2-(Cyclopentylsulfanyl)-4-methoxybenzoic Acid

Retrosynthetic analysis of this compound identifies two primary logical disconnections. The most apparent strategy involves disconnecting the aryl carbon-sulfur (C–S) bond. This approach suggests two main forward synthetic pathways:

Direct C-H Sulfanylation: This pathway envisions the direct coupling of a cyclopentyl sulfur species (such as cyclopentanethiol (B157770) or dicyclopentyl disulfide) with 4-methoxybenzoic acid. This is a highly atom-economical approach that relies on the regioselective activation of the C-H bond at the C-2 position (ortho to the carboxylic acid).

Nucleophilic Aromatic Substitution (SNAr): This alternative pathway involves a pre-functionalized 4-methoxybenzoic acid core. The disconnection is made between the sulfur nucleophile and an aromatic ring bearing a leaving group (e.g., a halogen) at the C-2 position. This retrosynthetic step leads to precursors like 2-halo-4-methoxybenzoic acid and cyclopentanethiol.

A graphical representation of these primary retrosynthetic disconnections is shown below:

Figure 1: Key retrosynthetic disconnections for this compound.

These two core strategies form the basis for the direct synthesis routes discussed in the following sections.

Direct Synthesis Routes to the this compound Core

The forward synthesis of the target molecule can be achieved through several methods, primarily focusing on efficient C–S bond formation and ensuring the correct substitution pattern on the benzoic acid ring.

The creation of the aryl-thioether linkage is the pivotal step in synthesizing the target compound. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, offering a direct route from the parent benzoic acid. rsc.org The carboxylic acid group can act as a directing group to achieve regioselective C-H activation at the ortho position. researchgate.netnih.gov Catalysts based on palladium, ruthenium, or cobalt can facilitate the coupling of benzoic acids with sulfur sources. nih.govresearchgate.net

For instance, a hypothetical ruthenium-catalyzed reaction could proceed by coordinating the catalyst to the carboxylate, bringing the metal center in proximity to the C-2 C-H bond for activation and subsequent coupling with a cyclopentyl sulfur source.

An alternative, more traditional approach is the nucleophilic aromatic substitution (SNAr) on a pre-activated substrate. nih.govacsgcipr.org This method requires a 4-methoxybenzoic acid derivative with a suitable leaving group, such as a halogen (F, Cl, Br), at the C-2 position. The reaction with cyclopentanethiol or its corresponding thiolate, typically in the presence of a base, would then yield the desired product. bohrium.comlibretexts.org The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; however, the presence of the carboxylate group can sufficiently activate the ring for substitution. libretexts.org

The following table summarizes potential reaction conditions for these C-S bond formation strategies.

| Method | Catalyst/Reagent | Sulfur Source | Potential Solvent | Key Features |

| Directed C-H Sulfanylation | [Ru(p-cymene)Cl2]2 or Co(acac)2 | Dicyclopentyl disulfide | Dioxane, t-AmylOH | High atom economy; regioselectivity directed by the carboxylate group. |

| Nucleophilic Aromatic Substitution | Base (e.g., K2CO3, NaH) | Cyclopentanethiol | DMF, DMSO | Requires pre-functionalized 2-halo-4-methoxybenzoic acid; well-established method. |

This is an interactive data table. Click on the headers to sort.

Achieving the correct 2,4-substitution pattern on the benzoic acid ring is critical. The primary challenge is introducing the cyclopentylsulfanyl group specifically at the C-2 position, ortho to the carboxyl group.

In direct C-H activation strategies, regioselectivity is inherently controlled by the carboxylate group, which acts as an effective directing group for ortho-metalation and subsequent functionalization. nih.govnih.gov This makes it a highly attractive route for selectively targeting the C-2 position while the methoxy (B1213986) group is at C-4. The so-called "ortho effect" can also influence the reactivity of this position. youtube.com

For syntheses proceeding via an SNAr pathway, the challenge lies in the regioselective preparation of the 2-halo-4-methoxybenzoic acid precursor. Standard electrophilic halogenation of 4-methoxybenzoic acid would likely yield a mixture of products due to the activating, ortho-para directing nature of the methoxy group. Therefore, a more controlled approach is necessary. One such method involves directed ortho-metalation of 4-methoxybenzoic acid followed by quenching with a halogenating agent (e.g., Br2, I2). organic-chemistry.org Alternatively, specific aluminating reagents have been shown to achieve regioselective ortho-halogenation of anisole (B1667542) derivatives, a strategy that could be adapted for this purpose. rsc.orgrsc.orgstrath.ac.uk

While this compound itself is an achiral molecule, the synthetic frameworks used to create it can be adapted to produce chiral analogues. Chirality can be introduced by modifying the cyclopentyl moiety to contain one or more stereocenters.

This can be accomplished by starting with an enantiomerically pure cyclopentanethiol derivative. The synthesis of such chiral thiols could begin from chiral cyclopentenones or other functionalized cyclopentanes, which are accessible through various asymmetric synthesis methods. nih.govsemanticscholar.org For example, an asymmetric reduction of a substituted cyclopentenone could establish a chiral alcohol, which could then be converted to the corresponding thiol.

Once the chiral cyclopentanethiol is obtained, it can be incorporated using the C-S bond formation methods previously described, such as SNAr or catalyzed coupling reactions. These coupling reactions typically proceed with retention of configuration at the stereocenters on the alkyl thiol.

Synthesis of Structurally Modified Analogues of this compound

The synthetic routes to the parent compound are amenable to modifications for creating a diverse library of analogues.

A wide range of analogues can be generated by altering the structure of the cyclopentyl group. This is most directly achieved by employing different substituted cyclopentanethiols in the C-S bond formation step.

The synthesis of these requisite thiols can draw from the rich chemistry of cyclopentane (B165970) synthesis. organic-chemistry.org For example, functional groups such as esters, ketones, or hydroxyl groups can be incorporated into the cyclopentyl ring. researchgate.net These functionalized cyclopentanes can then be converted into the necessary thiol precursors. The use of [3+2] cycloaddition reactions or functionalization of existing cyclopentanone (B42830) scaffolds are viable strategies for accessing these building blocks. oregonstate.edu

The following table illustrates potential modifications and the corresponding starting materials.

| Desired Analogue Feature | Required Cyclopentyl Precursor | Synthetic Origin |

| Hydroxyl group | Hydroxycyclopentanethiol | Reduction of a cyclopentanone, followed by conversion to thiol. |

| Carboxylic acid ester | (Mercaptocyclopentyl)acetate | Alkylation of a cyclopentanone enolate, followed by functional group manipulations. |

| Amino group | Aminocyclopentanethiol | Reductive amination of a cyclopentanone, followed by conversion to thiol. |

| Chiral center | Enantiopure substituted cyclopentanethiol | Asymmetric synthesis starting from prochiral cyclopentenones. |

This is an interactive data table. Click on the headers to sort.

By substituting these modified cyclopentanethiols into the synthetic sequences described in section 2.2, a diverse array of structurally modified analogues can be systematically produced for further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Pharmacophoric Requirements for In Vitro Biological Activities

The essential pharmacophoric features of 2,5-substituted benzoic acid derivatives generally consist of three key components that dictate their in vitro biological activities. These are a central aromatic scaffold, a carboxylic acid group, and various substituents that modulate the molecule's properties.

The core structure typically requires:

An Aromatic Ring System: This serves as a scaffold to correctly orient the other functional groups for optimal interaction with the target protein.

A Carboxylic Acid Group: This functionality is often crucial for anchoring the ligand into the binding site of a target protein, frequently forming strong ionic interactions or hydrogen bonds.

Specific Substituents: Substituents at positions 2 and 4 (or 5) are critical for determining potency and selectivity. In the case of 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid, the cyclopentylsulfanyl and methoxy (B1213986) groups are the key modulators. The cyclopentylsulfanyl group likely occupies a hydrophobic pocket, while the methoxy group can influence electronic properties and solubility.

Studies on similar substituted benzoic acids indicate that the precise arrangement and nature of these three components are vital for biological activity. nih.gov

Role of the Cyclopentylsulfanyl Moiety in Ligand-Target Interactions

The cyclopentylsulfanyl moiety, a bulky and lipophilic group, is presumed to play a significant role in ligand-target interactions, primarily through engaging in hydrophobic interactions. In many biologically active molecules, such alkylthio groups contribute substantially to binding affinity by occupying hydrophobic pockets within the target's binding site.

Impact of the Methoxy Group on Binding Affinity and Selectivity

The methoxy group at the 4-position of the benzoic acid ring can significantly influence the molecule's binding affinity and selectivity through several mechanisms:

Electronic Effects: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. This can modulate the acidity of the carboxylic acid and influence cation-pi or other electronic interactions with the target. cutm.ac.in

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with donor groups on the target protein, thereby enhancing binding affinity.

In studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the presence and position of the methoxy group were critical for potent and selective inhibition of the 12-lipoxygenase enzyme. nih.gov This underscores the importance of this functional group in fine-tuning ligand-target interactions.

Significance of the Carboxylic Acid Functionality in Molecular Recognition

The carboxylic acid functionality is a cornerstone of molecular recognition in a vast array of chemical and biological processes. ijacskros.com Its ability to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via both oxygens) makes it a versatile interaction partner. ijacskros.comlongdom.org At physiological pH, it is typically deprotonated to a carboxylate anion, which is crucial for forming strong electrostatic interactions.

In the context of substituted benzoic acids, the carboxylate group often serves as the primary anchor, binding to positively charged amino acid residues like arginine or lysine within the target's active site. nih.govnih.gov Molecular docking simulations have revealed that an essential salt bridge can form between the carboxylate anion (RCOO⁻) and positively charged residues. nih.gov The importance of this group is often confirmed experimentally; esterification of the carboxylic acid in certain 2,5-substituted benzoic acid derivatives led to a complete loss of binding to their target proteins, Mcl-1 and Bfl-1. nih.gov This demonstrates that the charged interaction provided by the carboxylate is indispensable for molecular recognition and biological activity.

The specific geometry of hydrogen bonds formed by the carboxylic acid group can also be critical, with interactions occurring in either a syn-planar or anti-planar conformation. ijacskros.com The carboxyl group's role extends beyond simple ionic interactions, as its hydration shell is also believed to play a part in mediating the recognition process between molecules. acs.org

Comparative Analysis of Sulfur Oxidation States (Sulfanyl vs. Sulfonyl vs. Sulfoxide) on Activity

The oxidation state of the sulfur atom in the side chain can have a profound impact on a molecule's biological activity by altering its electronic properties, polarity, and three-dimensional shape. Comparing the sulfanyl (thioether), sulfoxide, and sulfonyl analogues provides insight into the optimal properties for target engagement.

A study on a series of 4-alkynyloxy phenyl hydroxamates systematically investigated the effect of sulfur oxidation on inhibitory activities. nih.gov The findings revealed that different oxidation states were preferred for different biological outcomes. The sulfonyl derivatives were found to be selective inhibitors of TACE (tumor necrosis factor-alpha converting enzyme), while the sulfinyl derivatives also showed potent activity. nih.gov This suggests that the increased polarity and hydrogen bonding capacity of the sulfoxide and sulfonyl groups can be beneficial for certain targets.

The table below summarizes the general properties of the different sulfur oxidation states.

| Oxidation State | Structure | Polarity | H-Bonding Capacity | Typical Effect on Activity |

| Sulfanyl | R-S-R' | Low | Acceptor (weak) | Favors hydrophobic interactions. |

| Sulfoxide | R-S(=O)-R' | Intermediate | Acceptor (strong) | Introduces polarity and potential for H-bonds. |

| Sulfonyl | R-S(=O)₂-R' | High | Acceptor (strong) | Maximizes polarity and H-bond acceptance; alters geometry. |

The choice of oxidation state is highly context-dependent, and optimizing this feature is a key strategy in drug design to balance potency, selectivity, and pharmacokinetic properties. nih.gov

Exploration of Substituent Effects on the Aromatic Ring System

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) increase the acidity of the benzoic acid by stabilizing the carboxylate conjugate base. cutm.ac.in This can enhance ionic interactions with the target.

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or amino (-NH₂) decrease the acidity of the benzoic acid. cutm.ac.in However, they can introduce new hydrogen bonding opportunities.

Molecular Target Identification and Mechanistic Elucidation in Vitro Focus

Enzyme Inhibition Studies of 2-(Cyclopentylsulfanyl)-4-methoxybenzoic Acid and Analogues

The potential for this compound to act as an enzyme inhibitor is evaluated by reviewing studies on analogous benzoic acid derivatives.

Glucokinase (GK) Modulation and Agonism Mechanisms

Glucokinase (GK) serves as a principal glucose sensor in the body, playing a critical role in glucose homeostasis. nih.gov The activation of GK can enhance glucose metabolism, making it a key target for anti-diabetic therapies. nih.gov While no direct studies on this compound have been reported, research on other benzoic acid and benzamide (B126) derivatives has shown their potential as glucokinase activators (GKAs). researchgate.net These activators function by binding to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and thereby enhances the enzyme's catalytic activity. nih.goveurekaselect.com This mechanism helps to lower blood glucose levels. nih.gov The evaluation of various benzamide derivatives has identified molecules with significant hypoglycemic activity, suggesting that the benzoic acid scaffold is a promising starting point for the development of novel GKAs. researchgate.net

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition Profiling

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively—both of which are significant mediators of inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target the COX enzymes. nih.gov Developing compounds that dually inhibit both COX and 5-LOX could offer enhanced anti-inflammatory effects with potentially fewer side effects. nih.gov

Studies on 2-cyclopentyloxyanisole derivatives, which are structurally similar to this compound, have demonstrated potent inhibitory activity against COX-2. nih.gov For instance, certain derivatives exhibited significant inhibition, with IC₅₀ values comparable to the reference drug celecoxib. nih.gov This suggests that the cyclopentyl and methoxy (B1213986) substitutions on the phenyl ring are favorable for binding to the COX-2 active site.

| Compound | COX-2 IC₅₀ (µM) | Reference Drug (Celecoxib) IC₅₀ (µM) |

|---|---|---|

| Compound 4b (a 2-cyclopentyloxyanisole derivative) | 1.08 | 0.68 |

| Compound 13 (a 2-cyclopentyloxyanisole derivative) | 1.88 | 0.68 |

Data sourced from a study on 2-cyclopentyloxyanisole derivatives. nih.gov

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition

Both Acetylcholinesterase (AChE) and human Carbonic Anhydrases (hCAs) have emerged as important targets in the therapeutic strategy for Alzheimer's disease (AD). nih.gov AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, while hCA inhibitors are also being explored for their potential role in AD treatment. nih.gov

Research into novel benzoic acid derivatives has led to the discovery of compounds with dual inhibitory activity against both AChE and hCAs (specifically hCA I and hCA II). nih.gov For example, certain tetrahydroisoquinolynyl-benzoic acid derivatives have shown potent inhibition at the nanomolar level against these enzymes. nih.gov The inhibitory constants (Kᵢ) for some of these compounds demonstrate significant potency, highlighting the potential for the benzoic acid scaffold in developing multi-target inhibitors for neurodegenerative diseases. nih.govnih.gov

| Compound | Target Enzyme | Kᵢ (nM) |

|---|---|---|

| Compound 6c | hCA I | 33.00 ± 0.29 |

| Compound 6e | hCA II | 18.78 ± 0.09 |

| Compound 6f | AChE | 13.62 ± 0.21 |

Data from a study on novel benzoic acid derivatives as multi-target inhibitors. nih.gov

Other Enzyme Targets (e.g., TRPM4 channel inhibition)

The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel involved in various physiological processes. nih.gov Its inhibition is a target for therapeutic intervention in several conditions. While the widely used inhibitor 9-phenanthrol has limitations, newer and more potent inhibitors have been developed. nih.govmdpi.com

One such inhibitor is 4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid (CBA), a benzoic acid derivative. mdpi.com CBA has demonstrated significantly stronger and more selective TRPM4 current inhibition compared to 9-phenanthrol. It effectively reduces both expressed and endogenous TRPM4 currents, with IC₅₀ values in the low micromolar range. mdpi.com This indicates that the benzoic acid structure can be modified to create potent and selective ion channel modulators.

| Target | IC₅₀ (µM) |

|---|---|

| Endogenous TRPM4 | 1.1 |

| Expressed TRPM4 | 1.8 |

Data from a study on novel TRPM4 inhibitors. mdpi.com

Receptor Agonism/Antagonism and Ligand Binding Characterization (e.g., LPA₂ Receptor)

Lysophosphatidic acid (LPA) receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of cellular responses. nih.gov The LPA₂ receptor subtype, in particular, is involved in anti-apoptotic and mucosal barrier-protective effects. nih.gov The development of specific agonists for this receptor is of significant therapeutic interest.

Research has led to the synthesis of sulfamoyl benzoic acid (SBA) analogues that are the first specific and potent agonists for the LPA₂ receptor, with some exhibiting subnanomolar activity. nih.govacs.org Computational docking analyses support the experimental structure-activity relationship (SAR), indicating that the benzoic acid scaffold is key to achieving high-affinity binding to the LPA₂ ligand-binding pocket. nih.govacs.org For example, one potent analogue, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, demonstrated an EC₅₀ value in the picomolar range for LPA₂ activation. acs.org This highlights the adaptability of the benzoic acid structure for designing highly specific GPCR agonists.

Investigation of Protein-Ligand Interactions at the Molecular Level

Understanding the interactions between a ligand and its protein target at the molecular level is crucial for rational drug design. Molecular docking studies provide valuable insights into these interactions.

For analogues of this compound, such as 2-cyclopentyloxyanisole derivatives, docking studies have been performed to elucidate their binding mode within the active site of the COX-2 enzyme. nih.gov These studies have shown that the compounds can fit into the binding pocket and interact with key amino acid residues, which correlates well with their observed in vitro inhibitory activity. nih.gov Similarly, computational docking of sulfamoyl benzoic acid analogues into the LPA₂ receptor's ligand-binding pocket has helped to rationalize the experimental structure-activity relationships and guide the design of more potent and specific agonists. nih.govacs.org These in silico methods predict binding affinities and conformations, providing a molecular basis for the observed biological activities. nih.govfip.org

Chemical Biology Applications and Research Utility

Development of Molecular Probes for Biological Pathway Interrogation

At present, there is a lack of specific studies detailing the use of 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid as a molecular probe for interrogating biological pathways. The development of molecular probes is a sophisticated process that involves designing molecules with high affinity and selectivity for a specific biological target, such as an enzyme or receptor. These probes are often functionalized with reporter groups (e.g., fluorophores, biotin) to enable the detection and visualization of the target within a complex biological system.

While the foundational structure of this compound, featuring a substituted benzoic acid moiety, is a common motif in biologically active molecules, its specific application as a molecular probe has not been documented in publicly available research. The design of a molecular probe based on this scaffold would necessitate the identification of a specific biological target, followed by iterative chemical modifications to optimize its binding properties and incorporate a suitable reporter tag. Further research in this area is required to ascertain its potential in this application.

Exploration of the Compound as a Scaffold for Novel Therapeutic Agents (Preclinical Research)

The core structure of this compound presents an intriguing scaffold for the development of new therapeutic agents. The combination of a lipophilic cyclopentylsulfanyl group and a substituted aromatic ring provides a framework that can be chemically modified to interact with a variety of biological targets. In preclinical research, scientists often synthesize libraries of analogous compounds around a central scaffold to explore their structure-activity relationships (SAR) against a particular disease target.

However, a review of the current scientific literature does not yield specific preclinical studies that have utilized this compound as a primary scaffold for the development of therapeutic agents. The journey of a chemical scaffold from initial concept to a preclinical candidate involves extensive screening, lead optimization, and biological testing. While the structural features of this compound suggest potential for such exploration, dedicated research programs to this end have not been published.

Use as a Building Block in Complex Chemical Synthesis

In the realm of organic synthesis, substituted benzoic acids are valuable building blocks for the construction of more complex molecules. The carboxylic acid and methoxy (B1213986) functional groups on this compound offer versatile handles for a range of chemical transformations. The carboxylic acid can be converted into esters, amides, or other functional groups, while the methoxy group can potentially be demethylated to a phenol, providing another site for modification.

Despite these potential applications, there is a scarcity of published examples where this compound has been explicitly used as a starting material or key intermediate in the synthesis of complex natural products or other intricate molecular architectures. Its utility as a building block in multi-step synthetic sequences remains an area for future exploration by synthetic chemists.

Biocatalytic Transformations and Enzymatic Demethylation Studies

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The methoxy group on this compound makes it a potential substrate for O-demethylase enzymes. Enzymatic demethylation is a common reaction in both microbial and mammalian metabolism and can be a valuable tool in synthetic chemistry for the selective deprotection of methoxy groups.

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Strategies for Enhanced Analog Diversity

The synthesis of aryl thioethers is a well-established field, and future innovations will likely focus on creating a diverse library of analogs of "2-(cyclopentylsulfanyl)-4-methoxybenzoic acid" with high efficiency and precision. nih.govmdpi.com Key areas for advancement include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: While traditional methods for forming carbon-sulfur bonds exist, newer catalytic systems with improved functional group tolerance and milder reaction conditions are continuously being developed. researchgate.netorganic-chemistry.org Research into novel catalysts, such as those based on nickel or copper, could provide more efficient routes to a wider range of derivatives. acs.org

Thiol-Free Synthetic Routes: The use of malodorous thiols is a practical limitation in thioether synthesis. Emerging methods that utilize alternative sulfur sources, such as xanthates or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), are gaining traction. mdpi.comacs.orgacs.org These approaches offer a more user-friendly and environmentally benign way to produce diverse thioether-containing compounds.

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly valuable. Future strategies will likely focus on the development of methods for the late-stage introduction of the cyclopentylsulfanyl group onto a pre-functionalized 4-methoxybenzoic acid scaffold, allowing for rapid generation of analogs.

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Approach | Description | Potential Advantages |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., copper, nickel) to facilitate the coupling of aryl halides with thiols or thiol surrogates. researchgate.netacs.org | High efficiency, good functional group tolerance. |

| Thiol-Free Methods | Employs odorless sulfur sources like xanthates to avoid the use of volatile thiols. mdpi.comacs.org | Improved laboratory safety and environmental profile. |

| Photoredox Catalysis | Uses visible light to initiate radical-based thiol-ene reactions for C-S bond formation. organic-chemistry.org | Mild reaction conditions, high selectivity. |

Deeper Mechanistic Insights into Molecular Target Engagement

Given that the biological targets of "this compound" are unknown, a primary research avenue would be target identification and validation. Benzoic acid derivatives have been shown to interact with a variety of proteins, including enzymes like acetylcholinesterase and carbonic anhydrases, as well as proteins involved in apoptosis such as Mcl-1 and Bfl-1. nih.govnih.gov

Future research would involve:

High-Throughput Screening: Testing the compound against large panels of biological targets to identify potential interactions.

Structural Biology: Once a target is identified, techniques like X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target. This provides crucial insights into the binding mode and the key interactions driving affinity.

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Advancements in Computational Methodologies for Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools in drug discovery. nih.gov For a novel compound like "this compound," these methods can be used to:

Predict Biological Activity: In the absence of experimental data, computational models can predict the potential biological activities and physicochemical properties of the compound. acs.org

Virtual Screening: Computational docking can be used to screen large virtual libraries of compounds against the structure of a potential target protein, helping to prioritize molecules for synthesis and testing. mdpi.com

Machine Learning Models: As more data on this class of compounds becomes available, machine learning algorithms could be trained to predict the activity of new analogs, accelerating the design-build-test-learn cycle. biorxiv.orgpnas.org Recent advances in graph neural networks are enabling more accurate predictions of small molecule-protein interactions. biorxiv.org

The table below outlines various computational approaches.

| Computational Method | Application | Potential Impact |

| Molecular Docking | Predicts the binding mode and affinity of the compound to a protein target. mdpi.com | Prioritization of compounds for experimental testing. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound-protein complex over time. | Provides insights into the stability of binding and conformational changes. |

| Machine Learning (ML) | Develops predictive models based on existing data to forecast the activity of new analogs. biorxiv.orgacs.org | Accelerates the discovery of potent and selective compounds. |

Design of Multi-Targeting and Selective Agents

Many complex diseases involve multiple biological pathways. Designing drugs that can modulate more than one target—so-called multi-target agents—is a promising therapeutic strategy. nih.gov The benzoic acid scaffold has been successfully used to develop multi-targeted agents. nih.govmdpi.com

Future research in this area could involve:

Scaffold Hopping: Systematically replacing the core benzoic acid structure with other chemical motifs to explore new intellectual property space and potentially discover agents with novel multi-target profiles.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to different targets and then linking them together to create a single molecule with dual activity.

Structure-Based Design: Using the three-dimensional structures of multiple target proteins to design a single ligand that can bind effectively to all of them. For instance, derivatives of 2,5-substituted benzoic acid have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov

Addressing Stereochemical Control in Synthesis

While "this compound" itself is achiral, the introduction of stereocenters into its analogs could lead to significant improvements in potency and selectivity. The cyclopentyl group or modifications to the benzoic acid core could be sites for introducing chirality.

Future work would necessitate:

Asymmetric Synthesis: The development of stereoselective synthetic methods to produce enantiomerically pure analogs. This could involve the use of chiral catalysts or chiral starting materials. nih.govbohrium.comrsc.org

Chiral Separations: The use of chiral chromatography to separate racemic mixtures and isolate the individual enantiomers for biological evaluation.

Stereochemical Characterization: The use of analytical techniques like X-ray crystallography to determine the absolute configuration of the chiral centers.

Integration with Systems Biology Approaches

Systems biology offers a holistic view of how a drug affects a biological system by integrating various "omics" data (e.g., genomics, proteomics, metabolomics). nih.govdrugtargetreview.comspringernature.com This approach can be particularly valuable for understanding the mechanism of action of a novel compound.

Future integration with systems biology could involve:

Multi-Omics Data Analysis: Treating cells or organisms with "this compound" and analyzing the resulting changes in gene expression, protein levels, and metabolite concentrations. nih.govmdpi.comnortheastern.edunashbio.com This can help to identify the pathways and networks that are modulated by the compound.

Network Pharmacology: Using computational tools to construct and analyze the biological networks that are perturbed by the drug. nih.gov This can reveal not only the direct targets of the compound but also its downstream effects.

Personalized Medicine: By combining systems biology data with patient-specific information, it may be possible to predict which individuals are most likely to respond to a particular drug, paving the way for more personalized therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves introducing the cyclopentylsulfanyl group via nucleophilic substitution. For example, 4-methoxybenzoic acid can be functionalized at the 2-position by reacting with cyclopentyl thiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux. Chlorinated intermediates (e.g., 2-chloro-4-methoxybenzoic acid) may serve as precursors for thiol substitution .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires recrystallization or column chromatography. Yield optimization depends on stoichiometry, temperature (80–100°C), and catalyst selection (e.g., FeCl₃ for electrophilic activation) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ ~3.8 ppm, cyclopentyl protons at δ ~1.5–2.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally analogous sulfanyl benzoic acids .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C at ~650 cm⁻¹) .

Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for experimental design?

- Data : Analogous 4-methoxybenzoic acid derivatives show low water solubility but high solubility in alcohols (e.g., ethanol, methanol) and ethers. For example, 4-methoxybenzoic acid has a mole fraction solubility of 1.2 × 10⁻³ in ethanol at 25°C .

- Methodology : Use solvent mixtures (e.g., DMSO/water) for biological assays. Pre-saturate solvents to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. What mechanistic insights exist regarding the interaction of this compound with cytochrome P450 enzymes?

- Methodology : Competitive binding assays using UV-Vis spectroscopy (e.g., type II ligand displacement in CYP199A4) can assess inhibition. Compare with 4-methoxybenzoic acid, which exhibits weak binding (Kd > 1 mM), and evaluate how the sulfanyl group modulates affinity .

- Key Findings : Bulky substituents (e.g., cyclopentyl) may sterically hinder enzyme active sites, altering oxidation pathways .

Q. How can computational models predict the reactivity and regioselectivity of this compound in catalytic reactions?

- Methodology :

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Case Study : Retrosynthesis tools (e.g., Template_relevance models) predict feasible routes for analogous sulfanyl benzoic acids .

Q. How should researchers address contradictions in reported solubility or catalytic activity data for this compound?

- Methodology :

- Cross-Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for solubility measurements) .

- Meta-Analysis : Compare datasets across solvents and pH conditions. For example, solubility discrepancies in water vs. ethanol may arise from pH-dependent ionization .

Q. What strategies are effective for synthesizing metal complexes using this compound as a ligand?

- Methodology : React the compound with metal salts (e.g., PtCl₂) in aqueous ethanol. Characterize complexes via elemental analysis, conductivity measurements, and IR spectroscopy (e.g., shifts in C=O and S–C stretches indicate coordination) .

- Example : Platinum complexes with 4-methoxybenzoic acid hydrazide show distinct NMR and electronic spectra, suggesting similar strategies apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.